2-amino-2-cyclohexyl-N-methylacetamide hydrochloride
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Overview
Description
2-amino-2-cyclohexyl-N-methylacetamide hydrochloride: is an organic compound with the molecular formula C9H19ClN2O. It is a white crystalline solid that is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylacetamide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclohexylamine+N-methylacetamide+HCl→2-amino-2-cyclohexyl-N-methylacetamide hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-cyclohexyl-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-2-cyclohexyl-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methylacetamide
- 2-amino-2-cyclohexylacetamide
- N-methylcyclohexylamine
Uniqueness
Compared to similar compounds, 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the presence of the hydrochloride salt enhances its solubility and stability in aqueous solutions.
Properties
CAS No. |
2703775-14-6 |
---|---|
Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.7 |
Purity |
95 |
Origin of Product |
United States |
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